FIBF (hydrochloride)
Description
Historical Context of Fentanyl Analogs in Opioid Research
The history of fentanyl analogs begins with the synthesis of fentanyl itself in 1959 by Dr. Paul Janssen. pnnl.govscielo.org.mxsapphirebioscience.com Fentanyl is a potent synthetic opioid, estimated to be 50 to 100 times more potent than morphine, and was developed for use as an intravenous surgical analgesic. pnnl.govuic.edu Following its introduction, extensive structure-activity relationship (SAR) studies led to the development of numerous analogs. sapphirebioscience.com Some of these, such as sufentanil, alfentanil, and remifentanil, were approved for medical use. webpoisoncontrol.orgunodc.org
However, beginning in the mid-to-late 1980s, non-medical fentanyl analogs began to be identified on the illicit market. webpoisoncontrol.org The relative ease of creating new compounds through slight modifications to the chemical structure of known substances has presented an ongoing challenge. scielo.org.mxunodc.org In recent years, there has been a significant increase in the emergence of novel psychoactive substances (NPS), a category that includes novel synthetic opioids (NSOs). scielo.org.mxmdpi.com Between 2012 and 2016, seventeen new fentanyl analogues were reported to the United Nations Office on Drugs and Crime (UNODC). unodc.org This proliferation is fueled by the illicit manufacturing of fentanyl and its analogues, often synthesized from imported precursors. mdpi.com
Academic Significance of Investigating Novel Synthetic Opioids like FIBF (hydrochloride)
The rapid emergence of novel synthetic opioids like FIBF (hydrochloride) presents a significant challenge to public health, necessitating dedicated academic and research efforts. mdpi.com A primary area of significance is in the field of forensic toxicology. The identification of new analogs in postmortem casework is critical for understanding their role in overdose incidents. researchgate.net For instance, FIBF was first identified by the New York City Office of Chief Medical Examiner in May 2017, and by the end of that year, it was the fifth most common non-methadone synthetic opioid detected in their casework. researchgate.net
Furthermore, there is substantial academic interest in characterizing the pharmacology and metabolism of these new compounds. caymanchem.comdiva-portal.org Understanding how substances like FIBF are metabolized in the body is essential for developing accurate analytical methods for their detection in biological samples. diva-portal.org Research into the in vitro and in vivo metabolic pathways helps identify specific and abundant metabolites that can serve as reliable biomarkers for exposure. caymanchem.comdiva-portal.org This research also contributes to the broader understanding of the structure-activity relationships within the fentanyl class of compounds, providing insights into how minor structural changes can affect their biological activity. sapphirebioscience.com The continuous study of these emerging substances is crucial for public health and safety, as many are sold online as "research chemicals". europa.eu
Current Research Landscape and Knowledge Gaps concerning FIBF (hydrochloride)
The current body of research on FIBF (hydrochloride) has been driven primarily by its appearance in forensic casework. researchgate.net Studies have been conducted to develop quantitative methods for its detection in blood samples using techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS). researchgate.net Research has also focused on its metabolism. In vitro studies using human hepatocytes and analysis of authentic urine samples have identified several key metabolic pathways for FIBF, including N-dealkylation and various hydroxylations. diva-portal.org Specifically, researchers suggest two monohydroxy metabolites and a hydroxymethoxy metabolite as potential analytical targets in urine for identifying FIBF exposure. diva-portal.org
Despite these advancements, significant knowledge gaps remain. While FIBF has been identified in a notable number of forensic cases, comprehensive published information on the compound is still considered limited. researchgate.netdrugsandalcohol.ie Much of the existing data comes from case reports and initial metabolism studies. researchgate.netdiva-portal.org The rapid pace at which new synthetic opioids emerge means that analytical and toxicological research often struggles to keep up. uic.eduojp.gov New generations of NSOs continue to appear on illicit markets, creating a continuous need for the development and validation of new detection methods and a deeper understanding of their pharmacological profiles. ojp.gov
Properties
Molecular Formula |
C23H29FN2O · HCl |
|---|---|
Molecular Weight |
405 |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H |
InChI Key |
CPKORZNZDMLSFS-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2CCN(CCC3=CC=CC=C3)CC2)C(C)C.Cl |
Synonyms |
4-FIBF; p-FIBF; 4-Fluoroisobutyryl fentanyl; para-Fluoroisobutyryl fentanyl |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Fibf Hydrochloride
Synthetic Routes for FIBF (hydrochloride) Precursors
The synthesis of FIBF (hydrochloride) relies on the availability of key precursors. The primary precursors are N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (4-F-ANPP) and isobutyryl chloride.
The synthesis of 4-F-ANPP can be achieved through a multi-step process. A common route involves the initial preparation of N-(4-fluorophenyl)piperidin-4-amine. This intermediate can be synthesized via the reductive amination of 1-Boc-4-piperidone with 4-fluoroaniline (B128567), followed by the removal of the Boc protecting group. chemicalbook.com
A typical laboratory-scale synthesis of the key intermediate, tert-butyl 4-[(4-fluorophenyl)amino]piperidine-1-carboxylate, involves reacting t-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent like sodium cyanoborohydride and an acid catalyst such as acetic acid. chemicalbook.com The subsequent deprotection of the Boc group yields N-(4-fluorophenyl)piperidin-4-amine. This intermediate is then N-alkylated with phenethyl bromide to yield 4-F-ANPP.
Another crucial precursor, isobutyryl chloride, is typically prepared by the chlorination of isobutyric acid using a chlorinating agent such as thionyl chloride. orgsyn.orgwikipedia.org
| Precursor | Starting Materials | Key Reaction Steps |
| N-(4-fluorophenyl)piperidin-4-amine | 1-Boc-4-piperidone, 4-fluoroaniline | Reductive amination, Boc deprotection |
| N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (4-F-ANPP) | N-(4-fluorophenyl)piperidin-4-amine, Phenethyl bromide | N-alkylation |
| Isobutyryl chloride | Isobutyric acid, Thionyl chloride | Chlorination |
Optimization of FIBF (hydrochloride) Synthesis Methodologies
The final step in the synthesis of FIBF is the acylation of N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (4-F-ANPP) with isobutyryl chloride. researchgate.net Optimization of this reaction is crucial for maximizing yield and purity.
Key parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time. A study on the synthesis of fentanyl and its analogs demonstrated that the choice of solvent can significantly impact the yield of the initial alkylation step, with acetonitrile (B52724) showing higher yields compared to dimethylformamide. researchgate.netmmu.ac.uk For the final acylation step, a non-nucleophilic base such as diisopropylethylamine (Hunig's base) is often employed to scavenge the HCl byproduct without competing with the nucleophilic amine. researchgate.netmmu.ac.uk The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize the formation of side products. google.com
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | Improved yield in precursor synthesis researchgate.netmmu.ac.uk |
| Base | Diisopropylethylamine (Hunig's base) | Non-nucleophilic, prevents side reactions researchgate.netmmu.ac.uk |
| Temperature | 0 °C to room temperature | Controls exothermicity, minimizes byproducts google.com |
| Reactant Ratio | Slight excess of acylating agent | Drives the reaction to completion |
Synthesis of FIBF (hydrochloride) Deuterated Analogs for Research Applications
Deuterated analogs of FIBF (hydrochloride) are essential as internal standards for quantitative analysis by mass spectrometry. mdpi.com The synthesis of FIBF-d7 (hydrochloride), where seven deuterium (B1214612) atoms are incorporated into the isobutyryl group, has been reported. mdpi.com
The synthesis of the deuterated analog follows the same general pathway as the non-deuterated compound, but utilizes a deuterated precursor, specifically deuterated isobutyryl chloride. The synthesis of deuterated isobutyryl chloride can be achieved starting from deuterated isobutyric acid, which is then chlorinated. researchgate.net An alternative approach involves the use of samarium(II) iodide and deuterated water (D2O) for the reductive deuteration of acyl chlorides to produce α,α-dideuterio alcohols, which can then be converted to the corresponding deuterated acyl chlorides. researchgate.net
The formal name for FIBF-d7 is N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4 hydrochloride, indicating the specific positions of the deuterium atoms. mdpi.com
| Deuterated Analog | Deuterated Precursor | Synthetic Approach |
| FIBF-d7 (hydrochloride) | Deuterated isobutyryl chloride | Acylation of 4-F-ANPP with deuterated isobutyryl chloride |
| Deuterated isobutyryl chloride | Deuterated isobutyric acid | Chlorination |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Design Principles for Fluorine-Substituted Analogs
The position of the fluorine atom on the N-phenyl ring of fentanyl analogs has a significant impact on their biological activity. Structure-activity relationship (SAR) studies have shown that fluorination can modulate the potency of these compounds. acs.orgojp.govgoogle.com
The introduction of a fluorine atom can alter the electronic properties and metabolic stability of the molecule. Studies on fluorinated fentanyl analogs have revealed that the position of the fluorine substituent (ortho, meta, or para) on the aniline (B41778) ring leads to differences in agonistic activity at the μ-opioid receptor. ojp.govgoogle.com For instance, among fluorinated fentanyl analogs, 2-fluoro (ortho) isomers have been reported to exhibit the strongest activity, while 3-fluoro (meta) isomers showed the weakest. google.com This suggests that the steric and electronic effects of the fluorine atom at different positions influence the binding affinity and efficacy at the receptor.
Isomeric Forms and their Synthetic Routes (e.g., meta-Fluoroisobutyryl fentanyl hydrochloride)
Isomers of FIBF (hydrochloride), such as ortho- and meta-fluoroisobutyryl fentanyl, are synthesized to investigate the impact of the fluorine atom's position on the compound's properties. orgsyn.org The synthesis of these isomers follows a similar route to that of the para-substituted analog, with the key difference being the starting aniline derivative.
For the synthesis of meta-Fluoroisobutyryl fentanyl hydrochloride, the precursor would be N-(3-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine. This, in turn, is synthesized using 3-fluoroaniline (B1664137) instead of 4-fluoroaniline. google.comrsc.org Similarly, the synthesis of the ortho-isomer would utilize 2-fluoroaniline. acs.orgspringermedizin.de
| Isomer | Key Precursor |
| para-Fluoroisobutyryl fentanyl (FIBF) | N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
| meta-Fluoroisobutyryl fentanyl | N-(3-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
| ortho-Fluoroisobutyryl fentanyl | N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
Impurity Profiling and Characterization during Synthesis for Research Purity Standards
Impurity profiling is critical for establishing the purity of research-grade FIBF (hydrochloride) and for understanding the byproducts of its synthesis. Common impurities found in the synthesis of fentanyl and its analogs often include unreacted starting materials and byproducts from side reactions. springermedizin.de
A prevalent impurity is the unreacted precursor, N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (4-F-ANPP). researchgate.net Another common impurity is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), which can form as a byproduct. google.comresearchgate.net The presence of such impurities can indicate incomplete reaction or inadequate purification. springermedizin.de
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify these impurities.
| Impurity | Origin |
| N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine (4-F-ANPP) | Unreacted starting material |
| Phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) | Byproduct of side reactions |
| Isobutyric acid | Hydrolysis of isobutyryl chloride |
| N-(4-fluorophenyl)piperidin-4-amine | Incomplete N-alkylation |
Molecular and Cellular Pharmacology of Fibf Hydrochloride
Receptor Binding Profile of FIBF (hydrochloride)
The interaction of FIBF (hydrochloride) with opioid receptors has been characterized through in vitro binding assays, which have elucidated its affinity and selectivity for the different opioid receptor subtypes.
Mu-Opioid Receptor Affinity and Selectivity
Studies have demonstrated that FIBF (hydrochloride) possesses a high affinity for the mu-opioid receptor (MOR). In receptor binding experiments using rat mu-opioid receptors, FIBF (hydrochloride) exhibited a high degree of selectivity for this receptor subtype. researchgate.net This strong and selective binding to the MOR is a key characteristic of its pharmacological profile as a potent opioid agonist. researchgate.net
Interactions with Other Opioid Receptor Subtypes (Delta, Kappa)
In comparison to its high affinity for the mu-opioid receptor, FIBF (hydrochloride) shows significantly lower affinity for the delta-opioid (DOR) and kappa-opioid (KOR) receptors. researchgate.net In studies using transfected Chinese hamster ovary (CHO) cells that express human delta- and kappa-opioid receptors, the binding affinity of FIBF (hydrochloride) was found to be relatively low, indicating a selective profile for the mu-opioid receptor under these in vitro conditions. researchgate.net
The following table summarizes the in vitro receptor binding affinity of FIBF (hydrochloride) at the mu, delta, and kappa opioid receptors.
| Receptor Subtype | Kᵢ (nM) |
| Mu-Opioid Receptor (MOR) | 0.088 ± 0.027 |
| Delta-Opioid Receptor (DOR) | 1,670 |
| Kappa-Opioid Receptor (KOR) | 59.2 |
| Data sourced from a technical report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol. researchgate.net |
Kinetics of Receptor Association and Dissociation for FIBF (hydrochloride)
The kinetics of receptor association (kₒₙ) and dissociation (kₒբբ) for FIBF (hydrochloride) at the mu-opioid receptor have not been detailed in the available scientific literature. These kinetic parameters are important for understanding the duration of receptor occupancy and, consequently, the onset and duration of the pharmacological effects of the compound.
Signal Transduction Pathways Activated by FIBF (hydrochloride)
As an opioid receptor agonist, FIBF (hydrochloride) initiates intracellular signaling cascades upon binding to the mu-opioid receptor. A primary pathway involves the activation of G-proteins.
G-Protein Coupling Efficacy
FIBF (hydrochloride) has been shown to function as a mu-opioid receptor agonist, as demonstrated by its ability to stimulate G-protein coupling. researchgate.net In a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, FIBF (hydrochloride) demonstrated efficacy as a MOR agonist. researchgate.net The potency and maximal efficacy of FIBF (hydrochloride) in this assay are summarized in the table below.
| Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| [³⁵S]GTPγS Binding (MOR) | 115 | 91.6 |
| [³⁵S]GTPγS Binding (DOR) | 2,490 | 64 |
| Data sourced from a technical report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol. researchgate.net |
The data indicates that while FIBF (hydrochloride) is a potent and highly efficacious agonist at the mu-opioid receptor, its potency and efficacy at the delta-opioid receptor are considerably lower. researchgate.net
Preclinical Pharmacological Characterization of Fibf Hydrochloride
In Vitro Functional Assays
In vitro functional assays are experiments conducted using cells or biological molecules outside their normal biological context to determine a compound's effects at a cellular level. tebubio.com These assays are crucial for understanding the mechanism of action, potency, and potential for cellular toxicity. bmglabtech.comdatabiotech.co.il
To determine how FIBF (hydrochloride) interacts with specific cellular receptors, cell-based assays are employed. acs.org These assays typically use engineered cell lines that express a target receptor, such as the mu-opioid receptor (MOR), which is a common target for fentanyl analogues. caymanchem.comcore.ac.uk
Researchers can determine if FIBF (hydrochloride) acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. mdpi.comnih.gov This is often measured by monitoring downstream signaling events, such as changes in intracellular calcium levels or the recruitment of signaling proteins like β-arrestin. bmglabtech.comcore.ac.uk For example, a common method involves using a split nanoluciferase system where receptor activation leads to a measurable light signal. core.ac.uk
Functional potency and efficacy are key parameters that quantify a drug's activity.
Potency refers to the concentration of a compound required to produce a specific effect. It is often expressed as the EC50 value, which is the concentration that elicits 50% of the maximum response. mdpi.com
Efficacy describes the maximum response a compound can produce. mdpi.com
These parameters are determined by generating dose-response curves where cells are exposed to increasing concentrations of FIBF (hydrochloride) and the biological response is measured. mdpi.com For instance, in a [³⁵S]GTPγS binding assay, which measures G-protein activation, higher potency would be indicated by a lower EC50 value. researchgate.net Different fentanyl analogues exhibit a wide range of potencies and efficacies, with some acting as full agonists and others as partial agonists. researchgate.net
It is essential to assess whether a compound has cytotoxic (cell-killing) or antiproliferative (inhibits cell growth) effects. mdpi.comresearchgate.net These studies are performed on various cell lines, including both cancerous and non-cancerous cells, to determine the compound's selectivity. d-nb.info
Common assays for this purpose include:
MTT or Resazurin assays : These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. mdpi.comthermofisher.com A decrease in metabolic activity suggests a reduction in viable cells. researchgate.net
BrdU incorporation assays : This method assesses cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside, into newly synthesized DNA. d-nb.infothermofisher.com
LDH release assays : The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and cytotoxicity. mdpi.com
| Assay Type | Principle | Typical Endpoint |
| Receptor Binding | Measures the affinity of the compound for a specific receptor. | Ki (inhibition constant) |
| cAMP Accumulation | Measures the change in intracellular cyclic AMP levels upon receptor activation/inhibition. mdpi.com | EC50 (potency), Emax (efficacy) |
| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to an activated receptor. core.ac.uk | EC50 (potency), Emax (efficacy) |
| MTT/Resazurin Assay | Measures metabolic activity as an indicator of cell viability. mdpi.com | IC50 (concentration for 50% inhibition) |
| BrdU Assay | Measures DNA synthesis as an indicator of cell proliferation. d-nb.info | Inhibition of BrdU incorporation |
Assessment of Functional Potency and Efficacy
Preclinical Metabolism Studies of FIBF (hydrochloride)
Metabolism studies are critical to understand how a compound is processed and eliminated by the body. wuxiapptec.comfrontiersin.org These studies help to identify potential metabolites, which may be active or inactive, and to understand the enzymes involved in the biotransformation process. researchgate.net
The liver is the primary site of drug metabolism. Therefore, in vitro models using liver components are standard for identifying metabolites.
Hepatic Microsomes : These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netscispace.com Incubating FIBF (hydrochloride) with liver microsomes from different species (e.g., human, rat, mouse) allows researchers to identify and compare the metabolites formed. frontiersin.orgnih.gov
Hepatocyte Cell Lines : Using whole liver cells (hepatocytes) provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes. researchgate.netscispace.com
The resulting metabolites are typically identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov For fentanyl and its analogues, common metabolic pathways include N-dealkylation, hydroxylation, and amide hydrolysis. caymanchem.comnih.gov
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. The primary enzymes involved in drug biotransformation are categorized as Phase I and Phase II enzymes.
Phase I Enzymes : These enzymes, primarily the cytochrome P450 (CYP) superfamily, introduce or expose functional groups through reactions like oxidation, reduction, and hydrolysis. tandfonline.com To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6), experiments can be conducted using recombinant enzymes or by using specific chemical inhibitors in microsomal incubations. scispace.com
Phase II Enzymes : These enzymes conjugate the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov The involvement of these pathways can be investigated by adding necessary cofactors like UDPGA (for UGTs) to the in vitro incubations. scispace.com
| Enzyme Family | Function | Common Isoforms |
| Cytochrome P450 (CYP) | Phase I Oxidation | CYP3A4, CYP2D6, CYP2C9 |
| UDP-Glucuronosyltransferases (UGT) | Phase II Glucuronidation nih.gov | UGT1A, UGT2B |
| Sulfotransferases (SULT) | Phase II Sulfation nih.gov | SULT1A1, SULT2A1 |
Identification and Characterization of Major Preclinical Metabolites
The metabolism of fentanyl analogs like FIBF can be extensive and complex, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme. oup.comnih.gov The process often involves N-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid for renal excretion. oup.com
For other fentanyl analogs, metabolites are often formed through hydroxylation and dealkylation. nih.gov It is plausible that FIBF follows similar metabolic pathways. The identification of despropionyl para-fluorofentanyl as a potential metabolite of FIBF further supports this. caymanchem.com In vitro studies using human liver microsomes and in vivo animal studies are standard methods to identify and characterize such metabolites. acs.orgwuxiapptec.com
Table 1: Potential Metabolic Pathways for Fentanyl Analogs
| Metabolic Reaction | Enzyme Family | Potential Metabolite Type |
|---|---|---|
| N-demethylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Active or inactive desmethyl metabolites |
| Hydroxylation | Cytochrome P450 | Hydroxylated metabolites |
| Dealkylation | Cytochrome P450 | Dealkylated metabolites |
In Vivo Pharmacological Investigations in Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a new compound. pharmaron.comnih.gov These studies help to establish the compound's efficacy and potential therapeutic window.
The acute effects of opioid compounds in rodents typically include analgesia, respiratory depression, and changes in locomotor activity. fda.govnih.gov For example, studies with fentanyl analogs in rats have demonstrated dose-dependent effects on antinociception, respiratory function, and bradycardia. acs.org CNS-related effects such as decreased locomotor activity, abnormal gait, and lethargy have been observed in rodents administered high acute doses of psychoactive compounds. fda.gov
Rodent models of pain, such as the tail-flick and hot-plate tests, are commonly used to assess the analgesic properties of opioids. nih.gov Behavioral assays, like the open-field test, can be used to evaluate effects on locomotion and anxiety-like behaviors. nih.gov For instance, the administration of hypidone hydrochloride (YL-0919), a compound with effects on the serotonin (B10506) system, was shown to reduce freezing behavior in a rat model of PTSD. frontiersin.org Given FIBF's classification as an opioid, it is expected to produce significant analgesic effects in these models.
Table 2: Common Rodent Models for Pharmacological Assessment
| Model | Assessed Effect | Typical Measurements |
|---|---|---|
| Hot Plate Test | Analgesia (nociception) | Latency to paw lick or jump |
| Tail-Flick Test | Analgesia (nociception) | Latency to move tail from heat source |
| Open Field Test | Locomotor activity, anxiety | Distance traveled, time in center vs. periphery |
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in drug development that links the concentration of a drug in the body over time (pharmacokinetics) to its pharmacological effect (pharmacodynamics). nih.govnih.gov This modeling helps in predicting the therapeutic outcomes of different dosing regimens. pharmaron.comnih.gov
For anti-infective agents, PK/PD indices like the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) are used to predict efficacy. frontiersin.org While different for opioids, similar principles apply. The relationship between drug exposure and target engagement or a physiological response (e.g., analgesia, respiratory depression) is modeled. nih.govfrontiersin.org
In preclinical studies with broiler chickens, the PK/PD parameters of enrofloxacin (B1671348) hydrochloride were determined to create effective dosing strategies. frontiersin.org For opioids, PK/PD modeling can help to understand the relationship between plasma and brain concentrations and the intensity of effects like analgesia or respiratory depression, which is crucial for determining a therapeutic window.
Tissue distribution studies are performed to understand where a compound and its metabolites accumulate in the body. nih.govnih.gov This is often done using radiolabeled compounds in animal models. nih.gov The distribution to various organs, including the target organ (the brain for centrally acting drugs) and organs of elimination (liver, kidneys), provides vital information. acs.orgnih.gov
For monoclonal antibodies, for example, biodistribution coefficients have been developed to infer tissue concentrations from plasma concentrations. nih.gov While small molecules like FIBF have different distribution properties, the principle of understanding tissue-specific accumulation remains the same. High concentrations in the brain are expected for centrally acting drugs, while accumulation in the liver and kidneys would be consistent with metabolism and excretion. acs.org Studies with other fentanyl analogs have shown that these compounds can distribute to the brain, and vaccination against them can reduce brain levels of the drug. acs.org
Table 3: Typical Tissue Distribution Profile for a Centrally Acting Small Molecule
| Tissue | Expected Relative Concentration | Rationale |
|---|---|---|
| Brain | High | Target organ for CNS effects |
| Liver | High | Primary site of metabolism |
| Kidneys | High | Primary route of excretion |
| Lungs | Moderate to High | High blood flow |
| Adipose Tissue | Variable | Potential for accumulation of lipophilic compounds |
Assessing central nervous system (CNS) engagement involves confirming that a compound not only enters the brain but also interacts with its intended target to produce a pharmacological response. nih.govmdpi.com This can be measured through various techniques.
Receptor occupancy studies, often using techniques like positron emission tomography (PET) or ex vivo autoradiography, can quantify the binding of a drug to its target receptors in the brain. researchgate.net For example, a study on a P2X7 antagonist, JNJ-42253432, determined its brain receptor occupancy in rats. researchgate.net
Neurochemical methods, such as in vivo microdialysis, can measure changes in neurotransmitter levels in specific brain regions following drug administration. dovepress.com For instance, cariprazine (B1246890) and its metabolites were shown to increase striatal dopamine (B1211576) and reduce cortical serotonin in rats. dovepress.com Electrophysiological recordings can assess changes in neuronal firing rates. nih.gov Behavioral models that are dependent on CNS pathways, such as models of anxiety or depression, also provide evidence of CNS engagement. nih.gov For an opioid like FIBF, assessing its binding to mu-opioid receptors in the brain and its effect on pain-related neural circuits would be key measures of CNS engagement. royalsocietypublishing.org
Analytical Methodologies for Fibf Hydrochloride in Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is an essential tool for separating FIBF (hydrochloride) from complex matrices or from related impurities. The choice of chromatographic method depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceutical compounds, including hydrochloride salts. rsc.orgtandfonline.com A reversed-phase HPLC method is typically developed for the analysis of FIBF (hydrochloride). This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. rsc.orgtandfonline.com
Method development focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve a good separation with a reasonable retention time and peak shape. tandfonline.comjyoungpharm.org Validation of the HPLC method is crucial to ensure its reliability and is performed according to guidelines that assess linearity, accuracy, precision, and robustness. rsc.orgresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations to demonstrate a direct proportional relationship between concentration and detector response. ijrpb.com
Table 1: Example HPLC Method Parameters for FIBF (hydrochloride) Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) rsc.org |
| Flow Rate | 1.0 mL/min rsc.orgtandfonline.com |
| Detection | UV Spectrophotometer (e.g., at 220 nm or 254 nm) tandfonline.comresearchgate.net |
| Injection Volume | 20 µL jrespharm.com |
| Temperature | Ambient or controlled (e.g., 40°C) nih.gov |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific instrument and sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is frequently employed in forensic analysis for the detection of fentanyl analogs like FIBF. europa.eu The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a chemical fingerprint. tandfonline.com
A significant analytical challenge in the GC-MS analysis of FIBF is its potential for co-elution and similar fragmentation patterns with its structural isomers, such as 4-fluoro-butyrfentanyl (4F-BF). europa.eu This similarity necessitates the use of authenticated analytical reference standards for both substances to ensure accurate identification. europa.eu For quantitative studies, an internal standard, such as a deuterated version of the analyte (e.g., FIBF-d7), is often used to improve accuracy and reproducibility. caymanchem.com
For high-sensitivity and high-selectivity research applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. thermofisher.com This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.gov It is particularly valuable for analyzing complex biological samples, such as blood or urine, where FIBF may be present at very low concentrations. researchgate.net
In LC-MS/MS, after separation on an LC column, the analyte is ionized (typically via electrospray ionization, ESI) and selected in the first mass analyzer. It is then fragmented, and specific product ions are monitored in the second mass analyzer. This multiple-reaction monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. mdpi.com Quantitative methods for FIBF in blood have been fully validated using LC-MS/MS, with reported concentrations in authentic cases ranging from less than 0.1 to 331 ng/mL. researchgate.net The development of these methods is crucial due to the limited published data on this specific analog. researchgate.net
Table 2: Example LC-MS/MS Method Parameters for FIBF (hydrochloride) Analysis
| Parameter | Condition |
|---|---|
| LC Column | UPLC/UHPLC C18 or Phenyl Column mdpi.complos.org |
| Mobile Phase A | Water with 0.1% Formic Acid plos.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid plos.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Internal Standard | FIBF-d7 (deuterated) caymanchem.com |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific instrument and sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for FIBF (hydrochloride) Detection
Spectroscopic Characterization in Research Environments
Spectroscopic methods are indispensable for confirming the chemical structure and determining the concentration of FIBF (hydrochloride) in research samples.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Techniques like Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) are documented for the analysis of FIBF. europa.eu The resulting IR spectrum shows absorption bands at specific wavenumbers that correspond to the vibrations of different chemical bonds within the molecule (e.g., C=O, C-N, C-F, aromatic C-H). This provides a unique "fingerprint" that can be used to confirm the identity of the compound by comparing it to a reference spectrum. spectrabase.com The presence of the hydrochloride salt may also be inferred from the spectrum. acs.orgnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of a compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the FIBF molecule, respectively. cambridge.orgchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum help to map out the connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For complex structures, two-dimensional (2D) NMR experiments can be employed to establish definitive correlations between atoms. nih.gov Solid-state NMR spectroscopy can also be a valuable tool for characterizing the solid form of hydrochloride salts. rsc.org
Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of an analyte in a solution. ijrpb.com The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. uomustansiriyah.edu.iq
To determine the concentration of FIBF (hydrochloride), a UV-Vis spectrum of a solution of the compound is first recorded to identify the wavelength of maximum absorbance (λmax). ijrpb.com A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. nih.gov The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This technique is widely used for routine quantitative analysis in quality control settings. ijrpb.comnih.gov
Table 3: Example Data for a UV-Vis Calibration Curve
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5.0 | 0.152 |
| 10.0 | 0.301 |
| 15.0 | 0.448 |
| 20.0 | 0.605 |
This table contains illustrative data. A linear regression of this data would yield a calibration equation used for determining the concentration of unknown samples.
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| FIBF (hydrochloride) | N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride caymanchem.com |
| 4F-BF | 4-fluoro-butyrfentanyl europa.eu |
| FIBF-d7 | N-(4-fluorophenyl)-2-(methyl-d₃)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d₄ hydrochloride caymanchem.com |
| Acetonitrile | Ethanenitrile |
| Methanol | Methyl alcohol |
| Formic Acid | Methanoic acid |
| Uracil | Pyrimidine-2,4(1H,3H)-dione jrespharm.com |
| Phenazopyridine hydrochloride | 3-(phenyldiazenyl)pyridine-2,6-diamine hydrochloride jrespharm.com |
| Fluphenazine hydrochloride | 2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol dihydrochloride (B599025) rsc.org |
| Rilpivirine hydrochloride | 4-{[4-({4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile hydrochloride cambridge.org |
| Tetracycline hydrochloride | (4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide hydrochloride mdpi.com |
| Ciprofloxacin hydrochloride | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid hydrochloride nih.gov |
| Ceftiofur hydrochloride | [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride researchgate.net |
| Phenylephrine hydrochloride | (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride thermofisher.com |
| Vancomycin hydrochloride | A glycopeptide antibiotic nih.gov |
| Phenylhydrazine hydrochloride | Phenylhydrazinium chloride chemicalbook.com |
| Mexiletine hydrochloride | 1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride tandfonline.com |
| Tramadol hydrochloride | (1R,2R)-rel-1-(3-methoxyphenyl)-2-[(dimethylamino)methyl]cyclohexanol hydrochloride ijrpb.com |
| Mefloquine hydrochloride | [R,S-(±)]-α-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride oup.com |
| Fexofenadine hydrochloride | (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid hydrochloride researchgate.net |
| Remogliflozin | (2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-[5-methyl-4-[4-(propan-2-yloxy)benzyl]-1H-pyrazol-1-yl]oxane-3,4,5-triol nih.gov |
| Metformin hydrochloride | N,N-Dimethylimidodicarbonimidic diamide (B1670390) hydrochloride nih.gov |
| Itopride hydrochloride | N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride jyoungpharm.org |
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Samples
Application of Isotope-Labeled Standards (e.g., FIBF-d7 hydrochloride) in Quantitative Research Assays
In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. oup.com For the quantification of FIBF, its deuterated analog, FIBF-d7 hydrochloride, serves as an ideal internal standard. caymanchem.com
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to the unknown sample before any sample preparation steps. The purpose of the internal standard is to correct for the loss of analyte during sample processing and for variations in instrument response. oup.com
Isotope-labeled standards, such as FIBF-d7 hydrochloride, are considered the most effective type of internal standard because they co-elute with the unlabeled analyte in chromatographic systems and exhibit nearly identical ionization efficiency in the mass spectrometer's source. However, they are readily distinguishable from the native analyte by their difference in mass-to-charge ratio (m/z) due to the incorporation of heavy isotopes (in this case, deuterium). oup.comcaymanchem.com This allows for the quantification of FIBF based on the ratio of the MS signal of the analyte to that of the isotope-labeled standard, a technique known as isotope dilution mass spectrometry. This approach effectively mitigates matrix effects and variations in extraction recovery, leading to highly reliable quantitative results. caymanchem.com FIBF-d7 hydrochloride is specifically intended for use as an internal standard for the quantification of FIBF in research and forensic applications. caymanchem.com
Table 1: Technical Information for FIBF-d7 hydrochloride
| Property | Value |
|---|---|
| Formal Name | N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4 hydrochloride |
| CAS Number | 2747917-34-4 |
| Molecular Formula | C₂₃H₂₂D₇FN₂O • HCl |
| Formula Weight | 412.0 |
| Purity | ≥99% deuterated forms (d1-d7) |
Data sourced from Cayman Chemical. caymanchem.com
Chemometric Approaches for Multicomponent Analysis in Complex Research Matrices
Research samples, particularly those from forensic or toxicological investigations, are often complex mixtures containing multiple analytes, metabolites, and endogenous matrix components. The analysis of such samples is challenging due to issues like overlapping spectral signals and matrix interference. Chemometrics, the application of mathematical and statistical methods to chemical data, offers powerful tools to address these challenges.
For the multicomponent analysis of samples potentially containing FIBF alongside other related compounds, chemometric models such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are particularly valuable. nih.govymerdigital.com These multivariate calibration techniques are designed to resolve highly overlapping spectra from multiple components without requiring complete physical separation. ymerdigital.com
Principal Component Regression (PCR): This method first applies Principal Component Analysis (PCA) to the spectral data (e.g., UV-Vis or infrared spectra) to reduce its dimensionality and remove noise. It identifies the principal components, which are linear combinations of the original variables that capture the most variance in the data. Then, a regression model is built between the scores of these principal components and the concentrations of the analytes. nih.gov
Partial Least Squares (PLS): PLS is similar to PCR but with a key difference: it considers both the spectral data and the concentration data simultaneously when creating its latent variables (factors). This often results in more robust models that require fewer components to predict concentrations effectively, as it focuses on the variation that is relevant for the correlation between spectra and concentration. nih.govymerdigital.com
These chemometric approaches enable the simultaneous quantification of multiple compounds in a single analytical run, which increases throughput and efficiency. By analyzing the entire spectrum rather than just a single wavelength or peak, these methods can provide more robust and reliable results for complex research matrices. ymerdigital.com
Table 2: Comparison of Chemometric Models for Multicomponent Analysis
| Feature | Principal Component Regression (PCR) | Partial Least Squares (PLS) |
|---|---|---|
| Principle | Decomposes spectral data into principal components first, then regresses against concentration data. nih.gov | Simultaneously decomposes both spectral and concentration data to find the best correlation. nih.gov |
| Data Handling | Separates the modeling of predictor variables (spectra) from the response variable (concentration). nih.gov | Integrates predictor and response variable modeling. nih.gov |
| Primary Advantage | Effective for data reduction and handling collinearity in spectral data. | Often produces more resilient and predictive models with fewer components. nih.govymerdigital.com |
| Application | Resolving overlapped spectra, reducing signal interference, and minimizing noise. nih.gov | Widely used for quantitative analysis in complex mixtures like pharmaceutical formulations. ymerdigital.comresearchgate.net |
Development of Bioanalytical Methods for FIBF (hydrochloride) in Preclinical Biological Samples
The evaluation of a compound's pharmacokinetic properties in preclinical studies requires the development and validation of a reliable bioanalytical method to quantify the analyte in biological matrices such as plasma, blood, or urine. ijsrtjournal.com The development of such a method for FIBF (hydrochloride) would typically involve liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), due to the high sensitivity and selectivity required for analysis in complex biological fluids. researchgate.net
The development process for a bioanalytical method for FIBF in preclinical samples, such as rat plasma, would encompass several key stages: ijsrtjournal.comtandfonline.com
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and concentrate the analyte. researchgate.net Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of FIBF and the desired level of sample cleanup. ijsrtjournal.com
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically used. tandfonline.com Method development involves optimizing the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., mixtures of acetonitrile or methanol and an aqueous buffer), flow rate, and column temperature to achieve a sharp peak for FIBF with good resolution from matrix components. nih.gov
Detection: For fentanyl analogs like FIBF, LC-MS/MS is the detection method of choice due to its superior sensitivity and specificity. researchgate.net The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both FIBF and its isotope-labeled internal standard (like FIBF-d7) are monitored. This provides two layers of specificity, minimizing the risk of false positives.
Method Validation: Once developed, the method must be rigorously validated according to established international guidelines. africanjournalofbiomedicalresearch.com Validation ensures the method is reliable and reproducible for its intended purpose. Key validation parameters are outlined in the table below. tandfonline.com
Table 3: Key Validation Parameters for Bioanalytical Methods
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. tandfonline.com | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. tandfonline.com | Coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. tandfonline.com | Linear regression with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net | Analyte response is at least 5 times the response of a blank sample; accuracy and precision within ±20%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. researchgate.net | Analyte concentration should remain within ±15% of the initial concentration. |
Successful development and validation of such a bioanalytical method would enable its application in preclinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profile of FIBF. tandfonline.com
Structure Activity Relationship Sar and Computational Studies of Fibf Hydrochloride Analogs
Systematic Evaluation of Structural Modifications on Opioid Receptor Binding and Activity
The relationship between the structure of fentanyl analogs and their activity at the mu-opioid receptor (μOR) is a critical area of study. FIBF itself is a highly selective μ-opioid receptor agonist. wikipedia.org Structure-activity relationship (SAR) studies reveal that even minor chemical alterations can drastically change a compound's binding affinity, potency, and efficacy.
The N-Acyl Group: This region significantly modulates potency. FIBF possesses an isobutyryl group. In comparison, replacing the propionyl group of fentanyl with a smaller acetyl group (as in acetylfentanyl) generally leads to lower affinity for the μOR. umich.edu Conversely, certain larger or conformationally distinct groups, such as the furan (B31954) ring in furanylfentanyl, can increase binding affinity compared to fentanyl. nih.gov The size and electronic properties of this group are critical; both very small and very large substituents tend to decrease affinity and potency, suggesting an optimal size for interaction with the receptor pocket. umich.edu
The Anilino-Phenyl Ring: FIBF features a fluorine atom at the para-position (4-position) of this ring. The position and nature of substituents here are crucial. For instance, an ortho-fluoro substitution on this ring has been shown to improve both binding affinity and efficacy at the μOR. umich.edu In contrast, a larger halogen like chlorine at the para-position can result in a significant decrease in binding affinity and potency. umich.edu Recent studies have also explored how substitutions at the ortho-positions can create atropisomers (stereoisomers arising from restricted rotation), which can dramatically alter activity, in some cases converting a potent agonist into an antagonist. acs.org
The N-Phenethyl Group: This group is vital for high-affinity binding. Its complete removal drastically reduces affinity for the μOR. plos.org While replacing the phenyl ring with other aromatic systems like thiophene (B33073) (as in sufentanil) can maintain or even enhance potency, substituting the phenethyl group with a smaller N-benzyl group severely diminishes activity. plos.org
The Piperidine (B6355638) Ring: Modifications to this central scaffold have led to some of the most potent fentanyl derivatives. Adding a methyl-carboxylate group at the 4-position of the piperidine ring, as seen in carfentanil, increases potency significantly compared to fentanyl. nih.govplos.org Conversely, adding substituents larger than a methyl group at the 3-position of the ring tends to severely reduce analgesic potency, highlighting the steric constraints of the receptor's binding pocket. researchgate.netnih.gov
| Compound | Modification from Fentanyl Core | μOR Binding Affinity (Ki, nM) | μOR Potency (EC50, nM) | Efficacy (% of Fentanyl) |
| Fentanyl | Baseline | 1.6 | 32 | 100% |
| FIBF (4-FIBF) | Isobutyryl group (vs. propionyl); 4-fluoro on anilino-phenyl | Predicted similar to fentanyl nih.gov | N/A | N/A |
| 4-Fluorofentanyl | 4-fluoro on anilino-phenyl | N/A | 4.2 | N/A |
| Acetylfentanyl | Acetyl group (vs. propionyl) | 64 | N/A | Lower than fentanyl |
| Carfentanil | 4-methoxycarbonyl on piperidine ring | 0.034 | 0.28 | 130% |
| Butyryl fentanyl | Butyryl group (vs. propionyl) | 3.5 | 19 | 60.2% |
Quantitative Structure-Activity Relationship (QSAR) Modeling for FIBF (hydrochloride) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. For fentanyl analogs, QSAR models are built by analyzing a series of derivatives and quantifying their structural properties (known as molecular descriptors) such as steric bulk (e.g., molecular volume), electronic effects (e.g., charge distribution, electronegativity), and lipophilicity (e.g., logP).
These descriptors are then used in statistical methods to create an equation that predicts the biological activity, such as receptor binding affinity (Ki) or functional potency (EC50). For instance, a QSAR model for fentanyl derivatives might show that increased lipophilicity in the N-acyl chain up to a certain point, combined with an electronegative substituent at the para-position of the anilino ring, enhances μOR affinity. While specific QSAR models exclusively for FIBF derivatives are not widely published, the principles are extensively applied in the computational assessment of new fentanyl analogs to predict their potential potency and risk. plos.org
Molecular Docking and Dynamics Simulations of FIBF (hydrochloride) with Target Receptors
Molecular docking and dynamics simulations provide a visual and energetic understanding of how ligands like FIBF fit into their receptor targets at an atomic level. Studies docking fentanyl and its analogs into the μ-opioid receptor have identified several key interactions that are critical for binding and activation. nih.gov
A crucial interaction is the formation of a salt bridge between the protonated nitrogen atom of the piperidine ring and the highly conserved aspartic acid residue at position 147 (D147) in the third transmembrane helix (TM3) of the receptor. nih.gov Additionally, the carbonyl oxygen of the N-acyl group (the isobutyramide (B147143) group in FIBF) typically forms a hydrogen bond with a tryptophan residue (W318) in TM7. ugent.benih.gov The N-phenethyl group settles into a hydrophobic pocket, where it may interact with another tryptophan residue (W293) in TM6, helping to stabilize the active conformation of the receptor. nih.gov
A specific molecular docking study that included FIBF predicted that it has a binding affinity at the μOR similar to that of fentanyl. nih.gov These simulations show FIBF adopting a binding pose consistent with other potent fentanyl analogs, engaging the same key amino acid residues and confirming that its structural features are compatible with high-affinity binding. nih.govnih.gov
Computational Prediction of Pharmacological Profiles for Novel FIBF (hydrochloride) Analogs
Building on SAR, QSAR, and molecular docking, computational chemistry is a powerful tool for predicting the pharmacological profiles of novel, unsynthesized analogs of FIBF. Regulatory and research bodies use these predictive models as a rapid screening method to assess the potential public health risk of new designer drugs. plos.org
The U.S. Food and Drug Administration (FDA), for example, has developed computational models to predict the μOR binding affinity of uncharacterized fentanyl analogs. plos.org These models were validated by showing a strong correlation between the calculated docking scores and experimentally determined binding affinities for a wide range of opioids. This allows for a reliable estimation of the potency of a new substance before it is widely encountered or even before it is synthesized. plos.org The Public Health Assessment via Structural Evaluation (PHASE) protocol also leverages structural similarity and docking simulations to characterize emerging opioids like FIBF. nih.gov By creating virtual libraries of potential FIBF analogs with modifications at various positions, researchers can computationally screen thousands of potential compounds, prioritizing the synthesis of those with desired profiles or flagging those with predicted high potency and abuse potential.
Fibf Hydrochloride As a Research Tool and Chemical Probe
Utility of FIBF (hydrochloride) in Opioid Receptor Research
FIBF (hydrochloride), an analytical reference material categorized as a synthetic opioid, serves as a valuable research tool for investigating the pharmacology of opioid receptors. caymanchem.com Its primary utility lies in its activity as an agonist at the human mu-opioid receptor (MOR), the main target for most opioid analgesics. caymanchem.com Research involving FIBF helps to characterize the molecular interactions and signaling outcomes associated with the binding of fentanyl-like compounds to the MOR.
Studies have demonstrated that FIBF activates the G-protein signaling pathway upon binding to the mu-opioid receptor, which is the canonical pathway for producing analgesic effects. caymanchem.com In addition to G-protein activation, the binding of agonists to the MOR can also trigger the recruitment of β-arrestin2, a protein involved in receptor desensitization, internalization, and some adverse effects. By quantifying FIBF's ability to initiate both G-protein signaling and β-arrestin2 recruitment, researchers can dissect the signaling profile of this novel synthetic opioid. This information is crucial for understanding the fundamental mechanisms of opioid receptor function and for building a more comprehensive picture of the structure-activity relationships within the fentanyl analog class. caymanchem.comnih.gov
The characterization of FIBF's in vitro pharmacology provides essential data for the scientific community, particularly in forensic toxicology and pharmacology. caymanchem.com As a well-defined chemical entity, it can be used as a standard in assays designed to screen for and characterize newly emerging synthetic opioids.
Development of FIBF (hydrochloride) as a Pharmacological Probe for Specific Pathways
A pharmacological probe is a chemical tool with a well-defined mechanism of action used to study biological systems, such as receptor pathways. nih.govnuvisan.com The development of FIBF (hydrochloride) as such a probe has centered on the detailed characterization of its activity at the human mu-opioid receptor. caymanchem.com Specifically, research has quantified its potency and efficacy for the two primary signaling cascades initiated by MOR activation: G-protein activation and β-arrestin2 recruitment.
Through these characterization studies, FIBF has been established as a potent, high-efficacy agonist for the G-protein pathway at the mu-opioid receptor. caymanchem.com This defined pharmacological profile allows it to be used as a probe to investigate the downstream consequences of G-protein-mediated MOR signaling. For example, its application in cellular assays can help elucidate the specific cellular responses that are triggered by potent activation of this pathway.
Furthermore, by determining its corresponding activity profile for the β-arrestin2 pathway, FIBF can be used to explore the concept of biased agonism. caymanchem.comnih.gov Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein over β-arrestin). Comparing the signaling bias of FIBF with other opioids helps researchers understand how specific chemical structures influence the engagement of different intracellular signaling partners, which is a key area of modern opioid research aiming to develop safer analgesics. nih.govfrontiersin.org
Comparative Studies with Other Synthetic Opioids to Elucidate Receptor Mechanisms
Comparative pharmacological studies are essential for understanding the nuances of how different drugs interact with the same receptor. By comparing the effects of FIBF (hydrochloride) with other synthetic opioids, researchers can elucidate key aspects of receptor mechanisms. mdpi.com An in vitro study systematically compared the pharmacology of several fentanyl analogs at the human mu-opioid receptor, providing critical data on their relative potencies and efficacies in activating the G-protein and β-arrestin2 pathways. caymanchem.com
This comparative approach reveals important structure-activity relationships. For instance, slight modifications to the core fentanyl structure can lead to significant changes in how the molecule interacts with the receptor's binding pocket and its ability to stabilize the active receptor conformation required for signaling. nih.gov Comparing FIBF to compounds like fentanyl, acetylfentanyl, and furanylfentanyl highlights these differences. The data shows that while all are potent agonists, they exhibit variations in their potency and efficacy, which contributes to a deeper understanding of the molecular determinants of opioid activity. caymanchem.com
The following table summarizes the comparative pharmacological data for FIBF and other fentanyl analogs at the human mu-opioid receptor.
| Compound | G-Protein Potency (EC₅₀, nM) | G-Protein Efficacy (Eₘₐₓ, %) | β-arrestin2 Potency (EC₅₀, nM) | β-arrestin2 Efficacy (Eₘₐₓ, %) |
| FIBF | 1.18 | 114 | 116 | 63 |
| Fentanyl | 1.48 | 100 | 127 | 100 |
| Acetylfentanyl | 3.52 | 114 | 227 | 101 |
| Furanylfentanyl | 1.15 | 118 | 112 | 87 |
Data sourced from Hassanien, S.H., et al. (2020). caymanchem.com Efficacy (Eₘₐₓ) is relative to the response of the reference agonist DAMGO.
This comparative data is instrumental in building predictive models for the activity of new, uncharacterized synthetic opioids, a critical task for forensic science and public health. www.gov.uk
Application in Target Identification and Validation Studies for Opioid-Related Research
Target identification and validation are foundational steps in pharmacology and drug discovery, ensuring that a drug's effects are mediated through a specific biological target. nih.govwjbphs.com In the context of opioid research, particularly concerning novel synthetic opioids, FIBF (hydrochloride) plays a role in the ongoing validation of the mu-opioid receptor (MOR) as the primary target for this chemical class. caymanchem.comnih.gov
The application of FIBF in controlled in vitro experiments serves to confirm its mechanism of action. By demonstrating that FIBF binds to and activates the MOR to produce a cellular response (i.e., G-protein activation), these studies validate that the MOR is indeed its molecular target. caymanchem.com This process is a crucial component of target validation. wjbphs.com
Furthermore, the detailed characterization of FIBF's interaction with the MOR helps to de-risk and inform further research. nuvisan.com For forensic laboratories, confirming that a novel compound like FIBF acts through the MOR validates the use of established opioid-class screening methods and helps interpret toxicological findings. caymanchem.compnnl.gov For pharmacologists, understanding how the well-defined structure of FIBF interacts with the MOR provides a solid data point for refining computational models of ligand-receptor docking and for probing the structural requirements for MOR activation. nih.gov While not used in therapeutic development, the validation of the MOR as the target for FIBF reinforces the central role of this receptor in the pharmacology of new synthetic opioids and supports the rationale for developing MOR-targeted interventions. nih.gov
Q & A
Basic Research Questions
Q. What methodological approaches are critical for characterizing the purity and stability of hydrochloride salts like FIBF hydrochloride in pharmaceutical research?
- Answer: Characterization requires a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions, with quantification via validated UV-Vis or HPLC methods. For example, pyridoxine hydrochloride stability was validated using rapid microbiological methods for raw materials, emphasizing protocol reproducibility . Additionally, compound identity and purity must adhere to IUPAC guidelines, with full spectral data and physicochemical properties documented .
Q. How should researchers design preliminary solubility and stability studies for hydrochloride salts under simulated physiological conditions?
- Answer: Begin with solubility profiling in buffers mimicking gastrointestinal (pH 1.2–6.8) and systemic (pH 7.4) environments. Use experimental design principles (e.g., factorial design) to evaluate variables like temperature, ionic strength, and excipient interactions. For instance, metformin hydrochloride hydrogels were tested in vitro for viscosity and drug release, followed by in vivo burn treatment models to validate therapeutic efficacy . Stability protocols should align with ICH guidelines, including forced degradation studies to identify degradation pathways .
Advanced Research Questions
Q. What statistical models are suitable for resolving contradictions in pharmacological data for hydrochloride salts, such as conflicting efficacy or toxicity outcomes?
- Answer: The Full-Information Item Bifactor (FIBF) model, originally applied to educational assessment data, can disentangle multidimensional pharmacological effects by isolating primary (e.g., therapeutic activity) and secondary factors (e.g., off-target interactions) . For instance, the FIBF model outperformed traditional unidimensional and multidimensional item response models in interpreting complex datasets, enabling clearer mechanistic insights . Complementary methods like Bayesian hierarchical modeling or machine learning classifiers (e.g., SVMs) can further resolve variability in dose-response studies .
Q. How can signal decomposition techniques like Fourier Intrinsic Band Functions (FIBFs) enhance spectroscopic or chromatographic data analysis for hydrochloride compounds?
- Answer: Fourier decomposition methods (FDM) isolate noise and intrinsic modes (FIBFs) from raw signals, improving feature extraction. For example, FIBFs were used to denoise fiber-optic intrusion signals by calculating permutation entropy thresholds, which could be adapted to NMR or HPLC peak analysis . Normalized FIBF energy, variance, and entropy metrics enable robust pattern recognition in spectral data, critical for detecting impurities or polymorphic forms .
Q. What experimental and reporting standards ensure reproducibility in synthesizing novel hydrochloride salts like FIBF hydrochloride?
- Answer: Follow the Beilstein Journal of Organic Chemistry’s guidelines:
- Synthesis: Document reaction conditions (solvents, catalysts, temperatures), purification methods (recrystallization, chromatography), and yield calculations. For new compounds, provide elemental analysis and ≥95% purity thresholds .
- Characterization: Report ¹H/¹³C NMR, IR, and HRMS data. Include X-ray crystallography for structural confirmation if applicable .
- Data Sharing: Deposit raw spectra and crystallographic data in repositories like Cambridge Structural Database, cited in supplementary materials .
Q. How can researchers validate the pharmacological activity of FIBF hydrochloride while addressing confounding variables in in vivo studies?
- Answer: Implement blinded, randomized controlled trials with positive/negative controls. For example, in vivo burn studies with metformin hydrochloride hydrogels included histopathological scoring and cytokine profiling to differentiate drug effects from natural healing . Use multivariate regression to adjust for covariates like age, weight, and metabolic variability. Preclinical studies should adhere to ARRIVE guidelines for transparency .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., in vitro binding assays vs. cellular efficacy). Consult multi-expert reviews to identify confounding factors, as recommended by EUFIC .
- Reproducibility: Share step-by-step protocols via platforms like Protocols.io , including reagent lot numbers and instrument calibration details .
- Ethical Compliance: For human studies, ensure informed consent forms detail risks, benefits, and withdrawal procedures, as per Queen’s University guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
